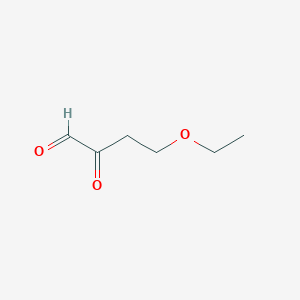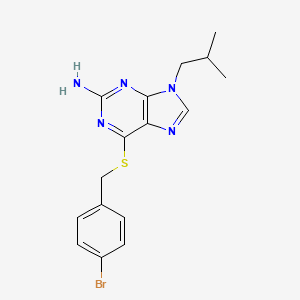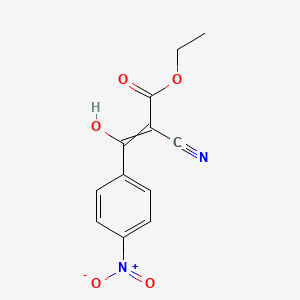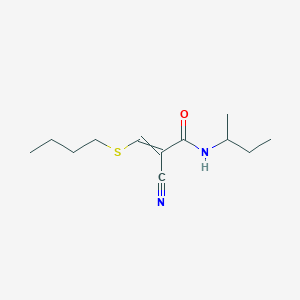![molecular formula C13H15Cl B14360586 [Chloro(cyclohexylidene)methyl]benzene CAS No. 90137-71-6](/img/structure/B14360586.png)
[Chloro(cyclohexylidene)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Chloro(cyclohexylidene)methyl]benzene: is an organic compound with the molecular formula C₁₃H₁₇Cl It is characterized by a benzene ring substituted with a chloro group and a cyclohexylidene methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [Chloro(cyclohexylidene)methyl]benzene typically involves the reaction of benzyl chloride with cyclohexanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes a substitution reaction to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [Chloro(cyclohexylidene)methyl]benzene can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chloro group in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed:
Oxidation: Formation of cyclohexylidene ketone or benzoic acid derivatives.
Reduction: Formation of cyclohexylidene methyl alcohol or cyclohexylidene methane.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: [Chloro(cyclohexylidene)methyl]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be utilized in the manufacture of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of [Chloro(cyclohexylidene)methyl]benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylbenzene: Similar structure but lacks the chloro group.
Chlorobenzene: Contains a chloro group but lacks the cyclohexylidene methyl group.
Cyclohexylidene methyl derivatives: Compounds with similar cyclohexylidene methyl groups but different substituents on the benzene ring.
Uniqueness: [Chloro(cyclohexylidene)methyl]benzene is unique due to the presence of both the chloro group and the cyclohexylidene methyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and industry.
Eigenschaften
CAS-Nummer |
90137-71-6 |
|---|---|
Molekularformel |
C13H15Cl |
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
[chloro(cyclohexylidene)methyl]benzene |
InChI |
InChI=1S/C13H15Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI-Schlüssel |
MKJIRTVNLGASFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C2=CC=CC=C2)Cl)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


plumbane](/img/structure/B14360510.png)
![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)




![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)




![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)


